Gadolinium(III) sulfate octahydrate

Übersicht

Beschreibung

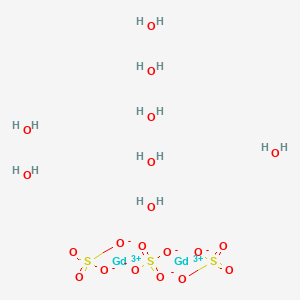

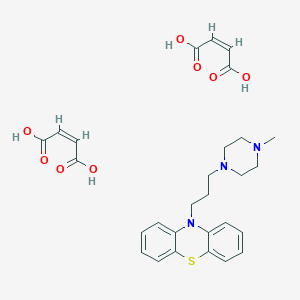

Gadolinium(III) sulfate octahydrate is a chemical compound with the linear formula Gd2(SO4)3 · 8H2O . It has a molecular weight of 746.81 . It is used as analytical reagents, in inorganic synthesis, and electronic ceramics .

Synthesis Analysis

The hydrated sulfate is obtained by dissolving gadolinium (III) oxide in dilute sulfuric acid followed by crystallization . This process results in the formation of Gadolinium(III) sulfate octahydrate .Molecular Structure Analysis

The molecular structure of Gadolinium(III) sulfate octahydrate is represented by the formula Gd2(SO4)3 · 8H2O . This indicates that the compound consists of two gadolinium ions, three sulfate ions, and eight water molecules .Physical And Chemical Properties Analysis

Gadolinium(III) sulfate octahydrate appears as colorless monoclinic crystals . It has a density of 3.01 g/mL at 25 °C . The compound is soluble in cold water . It loses water of crystallization at 400°C and decomposes at 500°C .Wissenschaftliche Forschungsanwendungen

Analytical Reagents

Gadolinium(III) sulfate octahydrate is used as an analytical reagent . Analytical reagents are substances used in a laboratory setting to chemically react with another substance to produce a measurable result.

Inorganic Synthesis

This compound plays a significant role in inorganic synthesis . Inorganic synthesis, the process of synthesizing inorganic chemical compounds, is used to produce many basic inorganic chemical compounds.

Electronic Ceramics

Gadolinium(III) sulfate octahydrate is used in the production of electronic ceramics . Electronic ceramics, also known as electroceramics, are ceramic materials that have been specially formulated for use in many types of electronic components.

Cryogenic Research

It is also useful in cryogenic research . Cryogenics is the study of the production and behavior of materials at very low temperatures.

Semiconductor Fabrication

Gadolinium is a rare earth or lanthanide element that possesses unique properties advantageous to specialized applications such as semiconductor fabrication . Semiconductors are a type of material that can conduct electricity under some conditions but not others, making them a good medium for the control of electrical current.

Nuclear Reactor Shielding

Gadolinium is utilized for its high magnetic moment (7.94μ B) in nuclear reactor shielding . Nuclear reactors produce radiation, heat, and radioactive waste, so they must be shielded to protect the environment and people working near them.

Phosphors and Scintillator Crystals

Gadolinium is used in phosphors and scintillator crystals . Phosphors are substances that exhibit the phenomenon of luminescence, and scintillators are materials that emit light when excited by ionizing radiation.

Neutrino Detection

Gadolinium(III) sulfate octahydrate has been used in the Super-Kamiokande Gadolinium Project for neutrino detection . Neutrinos are subatomic particles that are very hard to detect because they have a very small cross-section for interaction with matter.

Safety and Hazards

Gadolinium(III) sulfate octahydrate is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Gadolinium(III) sulfate octahydrate is primarily used as an analytical reagent and in inorganic synthesis . It is also used in electronic ceramics . The primary targets of this compound are therefore the materials or substances it is intended to react with in these applications.

Mode of Action

It is known that the compound is obtained by dissolving gadolinium (iii) oxide in dilute sulfuric acid followed by crystallization . This suggests that its mode of action may involve interaction with other substances in a chemical reaction, leading to the formation of new compounds.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed if introduced into a biological system.

Result of Action

The result of Gadolinium(III) sulfate octahydrate’s action is the formation of new compounds through inorganic synthesis . In the context of its use as an analytical reagent, its action may result in a change in the properties of the substance it is reacting with, allowing for analysis or detection.

Action Environment

The action of Gadolinium(III) sulfate octahydrate is influenced by environmental factors such as temperature, pH, and the presence of other substances. For example, its solubility may be affected by the pH of the solution it is in . Additionally, its reactivity may be influenced by the presence of other substances in the reaction environment.

Eigenschaften

IUPAC Name |

gadolinium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Gd.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFCVGZGWFIPNK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Gd2H16O20S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583431 | |

| Record name | Gadolinium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gadolinium(III) sulfate octahydrate | |

CAS RN |

13450-87-8 | |

| Record name | Gadolinium sulfate--water (2/3/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Digadolinium(3+) trisulphate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

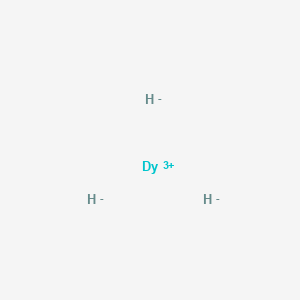

Q1: What is the structure of Gadolinium(III) sulfate octahydrate and how does it change upon heating?

A1: Gadolinium(III) sulfate octahydrate (Gd2(SO4)3 · 8 H2O) crystallizes in a monoclinic structure with the space group C2/c. [, ] In this structure, the Gadolinium (Gd) ion is surrounded by eight oxygen atoms. Four of these oxygen atoms come from water molecules (H2O), while the remaining four are from sulfate ions (SO42-). This arrangement forms a distorted square antiprism around the Gd ion. [, ] Upon heating, the compound undergoes dehydration, losing its eight water molecules in a two-step process between 130–306°C. [, ] This dehydration results in amorphous Gd2(SO4)3. Further heating leads to recrystallization, forming the low-temperature β-Gd2(SO4)3 phase between 380–411°C. This phase then undergoes a monotropic transition to the high-temperature α-Gd2(SO4)3 phase at around 750°C. [, ]

Q2: What happens to Gadolinium(III) sulfate octahydrate at temperatures above 900°C?

A2: At temperatures above 900°C, α-Gd2(SO4)3 starts to decompose into Gadolinium oxysulfate (Gd2O2SO4). [, ] Upon further heating to 1200°C, the decomposition continues, ultimately yielding cubic Gadolinium oxide (C-Gd2O3). [, ] This high-temperature decomposition behavior is crucial for understanding the potential applications and limitations of Gadolinium(III) sulfate octahydrate and its derived compounds in high-temperature environments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)